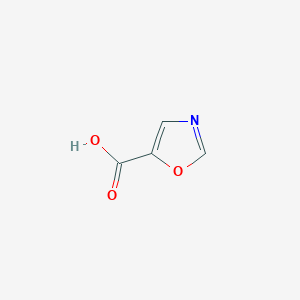

Oxazole-5-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGMEWVZBGQOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585864 | |

| Record name | 1,3-Oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118994-90-4 | |

| Record name | 1,3-Oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazole-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Oxazole 5 Carboxylic Acid and Its Derivatives

Classical and Modern Synthetic Routes to the Oxazole (B20620) Core

The construction of the oxazole ring system can be achieved through various synthetic strategies. These methods often involve the formation of key C-O and C-N bonds through cyclization reactions of appropriately functionalized acyclic precursors. The choice of synthetic route depends on the desired substitution pattern on the oxazole ring.

Cyclodehydration Reactions

Cyclodehydration reactions represent a direct and efficient approach to the oxazole core. These reactions involve the intramolecular removal of a water molecule from a suitable precursor to form the heterocyclic ring.

A prominent method for the synthesis of oxazolines, which are precursors to oxazoles, is the cyclodehydration of β-hydroxy amides. nih.govorganic-chemistry.orgacs.org This transformation is effectively promoted by various dehydrating agents. mdpi.com The resulting oxazolines can then be oxidized to furnish the corresponding oxazole derivatives. rsc.org This two-step process, involving cyclization followed by oxidation, is a versatile strategy for accessing a wide range of substituted oxazoles. nih.govorganic-chemistry.org

Among the modern reagents utilized for the cyclodehydration of β-hydroxy amides, Deoxo-Fluor® ([bis(2-methoxyethyl)aminosulfur trifluoride]) has emerged as a mild and highly efficient option. nih.govacs.orgorganic-chemistry.org This fluorinating agent facilitates the conversion of β-hydroxy amides to oxazolines under gentle conditions, often at room temperature, which is a significant advantage over methods requiring harsh heating. nih.govrsc.org The reaction proceeds stereospecifically with inversion of configuration at the hydroxyl-bearing carbon. rsc.org

Table 1: Comparison of Dehydrating Agents for Oxazoline (B21484) Synthesis

| Reagent | Typical Reaction Conditions | Advantages | Limitations |

| Deoxo-Fluor® | Room temperature | Mild conditions, high efficiency, stereospecificity. nih.govrsc.org | May not be suitable for all substrates, particularly some 5-substituted systems. clockss.org |

| DAST | Low temperatures (e.g., -78 °C) | Mild conditions, high efficiency. acs.orgorganic-chemistry.org | Thermally less stable than Deoxo-Fluor®. organic-chemistry.org |

| Triflic Acid | Elevated temperatures (e.g., 80 °C) | Effective for dehydrative cyclization. mdpi.com | Requires heating, potential for side reactions. |

Erlenmeyer-Plöchl Azlactone Synthesis and Variants for Oxazolone (B7731731) Intermediates

The Erlenmeyer-Plöchl synthesis is a classic method for preparing oxazolones (also known as azlactones), which are valuable intermediates in the synthesis of amino acids and other heterocyclic compounds. wikipedia.orgchemeurope.com The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. wikipedia.orgacademeresearchjournals.org The resulting 4-alkylidene-5(4H)-oxazolone can be further manipulated to yield a variety of derivatives. researchgate.net

This method has seen numerous variations and improvements, including the use of microwave irradiation to accelerate the reaction. researchgate.net The oxazolone intermediates produced can undergo a series of cascade cyclizations to form more complex polycyclic structures. acs.org

Fischer Oxazole Synthesis for 2,5-Disubstituted Oxazoles

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles. wikipedia.org The reaction involves the cyclization of an equimolar mixture of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This dehydration reaction typically proceeds under mild conditions. wikipedia.org While originally developed for aromatic substrates, there have been instances of its application with aliphatic compounds. wikipedia.org This method remains a cornerstone for the preparation of diaryloxazoles. wikipedia.org

Van Leusen Synthesis and TosMIC Applications for 5-Substituted Oxazoles

The Van Leusen oxazole synthesis is a powerful and versatile method for the preparation of 5-substituted oxazoles. ijpsonline.commdpi.comnih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base, such as potassium carbonate, in a protic solvent like methanol (B129727). mdpi.comnih.govgoogle.com

The mechanism involves the deprotonation of TosMIC, followed by its addition to the aldehyde. A subsequent intramolecular cyclization forms an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. mdpi.comnih.govorganic-chemistry.org This method is highly valued for its operational simplicity and the broad availability of aldehyde starting materials. nih.govwikipedia.org The reaction has been adapted for various applications, including solid-phase synthesis and the construction of complex, multi-substituted molecules. mdpi.com

Table 2: Key Features of Classical and Modern Oxazole Syntheses

| Synthesis Method | Key Reactants | Primary Product Type | Key Features |

| Cyclization of β-hydroxy amides | β-hydroxy amide, dehydrating agent | Oxazoline (precursor to oxazole) | Two-step process involving oxidation of the intermediate oxazoline. nih.govrsc.org |

| Erlenmeyer-Plöchl Synthesis | N-acylglycine, aldehyde, acetic anhydride | 4-Alkylidene-5(4H)-oxazolone | Forms versatile azlactone intermediates. wikipedia.orgchemeurope.com |

| Fischer Oxazole Synthesis | Cyanohydrin, aldehyde, anhydrous HCl | 2,5-Disubstituted oxazole | Classic method for diaryloxazoles. wikipedia.org |

| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted oxazole | Highly versatile for introducing substituents at the 5-position. mdpi.comnih.gov |

Bredereck Reaction for 2,4-Disubstituted Oxazoles

The Bredereck reaction is a well-established and economical method for synthesizing 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com The core of this reaction involves the condensation of α-haloketones with amides. ijpsonline.comijpsonline.com This method is noted for its efficiency and clean reaction profiles. ijpsonline.com An improvement to the classical Bredereck reaction involves the use of α-hydroxyketones as starting materials, offering an alternative pathway to the desired oxazole products. ijpsonline.com The reaction is a powerful tool for creating a variety of oxazole structures by modifying the starting ketone and amide components.

The general transformation can be summarized as follows:

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| α-Haloketone | Amide | 2,4-Disubstituted oxazole | Heat |

| α-Hydroxyketone | Amide | 2,4-Disubstituted oxazole | Modified conditions |

Cycloisomerization Reactions in Oxazole Synthesis

Cycloisomerization reactions, particularly of propargylic amides, have emerged as a powerful and versatile strategy for the synthesis of polysubstituted oxazoles. ijpsonline.comnih.gov These reactions often proceed with high efficiency under mild conditions. ijpsonline.com

A notable advancement in this area is the use of silica (B1680970) gel as a support for the cycloisomerization of readily available propargylic amides. ijpsonline.comnih.gov This heterogeneous catalysis approach simplifies product purification and enhances the green credentials of the synthesis. The reaction typically proceeds through an initial cyclization to an oxazoline intermediate, which then isomerizes to the aromatic oxazole. ijpsonline.com

Gold catalysis has also been prominently featured in the cycloisomerization of propargylic amides. organic-chemistry.orgrsc.org Gold(I) catalysts, for instance, can effectively transform propargylic amides into alkylideneoxazolines, which can then be further functionalized. organic-chemistry.org The mechanism of gold-catalyzed cycloisomerization is thought to involve the π-activation of the alkyne by the gold catalyst, facilitating the nucleophilic attack of the amide oxygen. rsc.org These reactions can be part of a domino sequence, leading to highly functionalized oxazoles in a single operation. organic-chemistry.org For example, a gold-catalyzed cycloisomerization can be followed by an autoxidation process to introduce a hydroperoxide group, which can be subsequently reduced to an alcohol. organic-chemistry.org

| Starting Material | Catalyst/Support | Key Feature | Product Type |

| Propargylic amide | Silica gel | Mild conditions, heterogeneous | Polysubstituted oxazoles |

| Propargylic amide | Gold(I) catalyst | High efficiency, domino reactions | Functionalized 2,5-disubstituted oxazoles |

| N-acyl propargylamines | Various (e.g., HCl) | Domino cycloisomerization-rearrangement | 4-Alkenyloxazoles |

Rhodium Carbene Routes and Regioselectivity in Oxazole-5-carboxylate Synthesis

The use of rhodium carbenes provides a sophisticated route to oxazole carboxylates, with the remarkable ability to control regioselectivity through the choice of catalyst. The reaction of α-diazo-β-keto-carboxylates with arenecarboxamides can yield either oxazole-4-carboxylates or oxazole-5-carboxylates, depending on the rhodium catalyst employed. nih.govnih.gov

When dirhodium tetraacetate (Rh₂(OAc)₄) is used as the catalyst, the reaction proceeds via a carbene N-H insertion followed by cyclodehydration to selectively produce 2-aryloxazole-4-carboxylates. nih.govnih.gov In stark contrast, employing dirhodium tetrakis(heptafluorobutyramide) (Rh₂(hfbsa)₄) as the catalyst dramatically shifts the regioselectivity, leading to the formation of oxazole-5-carboxylates. nih.govnih.gov This switch in regioselectivity is attributed to the electronic properties of the ligands on the rhodium catalyst, which influences the pathway of the reaction. This method has also been successfully applied to the synthesis of oxazole-5-phosphonates and 5-sulfonyloxazoles. nih.gov

| Rhodium Catalyst | Substrates | Product |

| Dirhodium tetraacetate (Rh₂(OAc)₄) | α-Diazo-β-keto-carboxylates, Arenecarboxamides | 2-Aryloxazole-4-carboxylates |

| Dirhodium tetrakis(heptafluorobutyramide) (Rh₂(hfbsa)₄) | α-Diazo-β-keto-carboxylates, Arenecarboxamides | Oxazole-5-carboxylates |

Condensation Reactions

A valuable method for the synthesis of 5-amino-oxazoles involves the condensation of α-chloroglycinates with either isonitriles or a cyanide ion source. scispace.comfigshare.comresearchgate.net This reaction is effectively promoted by aluminum-based Lewis acids. scispace.comfigshare.comresearchgate.net The use of these promoters is crucial for the formation of the desired 5-amino-oxazole products. scispace.comfigshare.com This approach provides a direct route to 5-amino-oxazole-4-carboxylates, which are versatile intermediates for further chemical transformations. scispace.com

The synthesis of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, a key intermediate, can be achieved through the condensation of urea (B33335) with ethyl 2-chloroacetoacetate. researchgate.netresearchgate.netaip.org This reaction is typically carried out by refluxing the reactants in ethanol. aip.org The initial product of this condensation is ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate. researchgate.netaip.orgaip.org Subsequent basic hydrolysis of this ester furnishes the target 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid. researchgate.netresearchgate.net This two-step process provides a straightforward and scalable route to this important building block.

Direct Functionalization Approaches to Oxazole-5-carboxylic Acid

Direct functionalization of the oxazole ring represents a highly atom-economical and efficient strategy for the synthesis of substituted oxazoles, including those bearing a carboxylic acid group at the C5 position. Palladium-catalyzed C-H bond activation has been a particularly fruitful area of research for achieving this goal. beilstein-journals.orgnih.govorganic-chemistry.org

The C5 position of the oxazole ring can be directly arylated or alkylated using various coupling partners. beilstein-journals.orgmdpi.com For instance, palladium-catalyzed direct arylation of oxazoles with aryl halides (bromides, chlorides, and triflates) can be controlled to occur selectively at either the C2 or C5 position by tuning the reaction conditions, such as the solvent and the phosphine (B1218219) ligand used. beilstein-journals.orgorganic-chemistry.org Specifically, C5-arylation is often favored in polar solvents. organic-chemistry.org

More directly relevant to the synthesis of this compound, methods for the C5-carboxylation of oxazoles are being developed. While direct C-H carboxylation can be challenging, alternative direct functionalization methods that can lead to a carboxylic acid group are of great interest. For example, the palladium-catalyzed C5-alkylation of oxazoles with alkylboronic acids has been achieved, which could potentially be followed by oxidation of the alkyl group to a carboxylic acid. mdpi.com These direct C-H functionalization strategies offer a powerful and modern alternative to traditional de novo ring synthesis approaches.

| Functionalization | Position | Catalyst System | Coupling Partner |

| Arylation | C5 | Palladium(0) with specific phosphine ligands | Aryl bromides, chlorides, triflates |

| Alkylation | C5 | Palladium(II) acetate/Silver acetate | Alkylboronic acids |

Decarboxylative Cross-Coupling Reactions

The decarboxylative cross-coupling of aryl carboxylic acids with aryl halides has been established as a powerful technique for creating biaryl compounds. acs.org This approach provides a valuable alternative to traditional methods that rely on organometallic reagents, offering benefits such as lower cost, wider availability of starting materials, and greater ease of handling. acs.org The reaction typically involves a bimetallic catalytic system, where a palladium catalyst activates the electrophile and a second metal, such as copper or silver, facilitates the decarboxylation step. acs.org

Coupling with Aryl Halides utilizing Palladium Catalysis and Stoichiometric Silver Carbonate

A notable application of this methodology is the decarboxylative cross-coupling of oxazole-5-carboxylic acids with aryl halides. acs.orgnih.gov This reaction proceeds efficiently under a bimetallic system comprising a palladium catalyst and a stoichiometric amount of silver carbonate, yielding a variety of (hetero)arylated azoles in excellent yields. acs.orgnih.govresearchgate.net The use of stoichiometric silver is often necessary due to the formation of stable silver halides, which prevents the silver from re-entering the catalytic cycle. rsc.org However, in some cases, replacing the silver salt with O₂ as the sole oxidant allows the reaction to proceed with only catalytic amounts of copper. d-nb.info

The reaction conditions for this transformation are generally mild, and the simple catalyst system contributes to its practicality. acs.org This method has proven effective for coupling with both aryl bromides and iodides. acs.org

Scope and Limitations of Substituents at the Oxazole 2- and 4-positions

The scope of the arylation has been explored by reacting various thiazole (B1198619) and oxazole-5-carboxylic acids with different aryl halides. acs.org Research has shown that a range of para-substituted aryl groups at the 2-position of the oxazole ring result in excellent yields. acs.org Similarly, 2-methyl substituted thiazoles have been shown to be effective substrates. acs.org

However, the substitution pattern on the oxazole ring can influence the reaction's success. The presence of ortho substituents on the carboxylic acid can sterically destabilize the starting material, which can be a factor in favoring decarboxylation. d-nb.info Conversely, steric hindrance can also negatively impact yields. For example, in Suzuki-Miyaura coupling reactions of oxazole derivatives, sterically more hindered substituents at the 4-position have been observed to lead to slightly lower yields. beilstein-journals.org The electronic nature of the substituents also plays a role; electron-donating groups are generally preferred for palladium-catalyzed protodecarboxylation. d-nb.info

Below is a table summarizing the yields of selected 5-Aryl(thiazol/oxazol)es from the decarboxylative cross-coupling reaction.

| Entry | R¹ | R² | Ar | Product | Yield (%) |

| 1 | 4-MeOC₆H₄ | H | 4-pyridyl | 5f | 98 |

| 2 | 4-MeOC₆H₄ | H | Ph | 5g | 98 |

| 3 | 4-FC₆H₄ | H | 4-pyridyl | 5h | 99 |

| 4 | 2-naphthyl | H | 4-pyridyl | 5i | 95 |

Direct Synthesis from Carboxylic Acids via Acylpyridinium Salts

A highly efficient and direct method for synthesizing 4,5-disubstituted oxazoles from carboxylic acids has been developed. acs.orgnih.gov This approach avoids the need for pre-activated carboxylic acid derivatives like acid chlorides or anhydrides and instead utilizes an in situ generated acylpyridinium salt. acs.orgnih.gov This method is characterized by its broad substrate scope and tolerance of various functional groups, including those that are sterically hindered or sensitive. acs.orgnih.gov

Application of Triflylpyridinium Reagents

A key innovation in this direct synthesis is the use of stable and easily accessible triflylpyridinium reagents, such as DMAP-Tf. acs.orgresearchgate.net These reagents facilitate the in situ activation of carboxylic acids to form acylpyridinium intermediates. acs.orgresearchgate.net This activation occurs under mild conditions, and the resulting acylpyridinium salt is highly reactive towards subsequent nucleophilic attack. smolecule.com The optimal stoichiometry for this activation typically involves using 1.3 equivalents of the triflylpyridinium reagent relative to the carboxylic acid. smolecule.com

The proposed mechanism involves the initial activation of the carboxylic acid to form a trifluorosulfonyl mixed anhydride. This intermediate then undergoes nucleophilic attack by a pyridine (B92270) derivative, like DMAP, to generate the reactive acylpyridinium salt. acs.org

Reaction with Isocyanoacetates and Tosylmethyl Isocyanide

The acylpyridinium salt generated in situ readily reacts with nucleophiles such as isocyanoacetates and tosylmethyl isocyanide. acs.orgnih.gov The reaction proceeds via an ionic mechanism where the deprotonated alkyl isocyanoacetate attacks the acylpyridinium salt. acs.org This is followed by cyclization to form the desired 4,5-disubstituted oxazole product. acs.org This transformation has demonstrated broad applicability with a variety of substituted aromatic and heteroaromatic carboxylic acids, affording the corresponding oxazoles in high yields, often between 70% and 97%. acs.orgthieme-connect.com The reaction also tolerates a range of halogen substituents on the aromatic rings, which provides opportunities for further functionalization. acs.org

The versatility of this method is highlighted by its successful application in the late-stage functionalization of complex bioactive molecules, including estrone, lipoic acid, valproic acid, and probenecid (B1678239). acs.orgnih.gov

Green Chemistry Principles in Direct Oxazole Synthesis

This direct synthesis method aligns well with the principles of green chemistry. Carboxylic acids are abundant, stable, and generally less hazardous starting materials compared to their activated counterparts. acs.orgrsc.org The reaction conditions are often mild, and in some cases, the base used in the reaction, such as DMAP, can be recovered and reused, which adds to the cost-effectiveness and sustainability of the process. acs.orgnih.govthieme-connect.com

Furthermore, alternative green approaches to oxazole synthesis are being explored, such as electrochemical methods that avoid the use of transition metals and toxic oxidants. rsc.orgresearchgate.net These methods often employ naturally abundant and inexpensive starting materials, further reducing the environmental impact. rsc.org The focus on developing synthetic routes that minimize waste and utilize renewable resources is a continuing trend in the field. researchgate.netmdpi.com

Below is a table showcasing the substrate scope for the synthesis of 4,5-disubstituted oxazoles from various carboxylic acids.

| Entry | Carboxylic Acid | Isocyanide | Product | Yield (%) |

| 1 | 4-Methoxybenzoic acid | Ethyl isocyanoacetate | 3aa | 97 |

| 2 | 4-Fluorobenzoic acid | Ethyl isocyanoacetate | 3ba | 96 |

| 3 | 4-Chlorobenzoic acid | Ethyl isocyanoacetate | 3ca | 95 |

| 4 | 4-(Trifluoromethyl)benzoic acid | Ethyl isocyanoacetate | 3da | 93 |

| 5 | Phenylglyoxylic acid | Ethyl isocyanoacetate | 3ea | 92 |

| 6 | 3-Pyridinecarboxylic acid | Ethyl isocyanoacetate | 3fa | 90 |

| 7 | 2-Furancarboxylic acid | Ethyl isocyanoacetate | 3ga | 88 |

| 8 | 2-Thiophenecarboxylic acid | Ethyl isocyanoacetate | 3ha | 94 |

| 9 | 1H-Indole-3-carboxylic acid | Ethyl isocyanoacetate | 3ia | 85 |

| 10 | Isoquinoline-1-carboxylic acid | Ethyl isocyanoacetate | 3ja | 91 |

Suzuki-Miyaura Coupling for 2,4,5-Trisubstituted Oxazoles

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of 2,4,5-trisubstituted oxazoles, offering a convergent and flexible approach to this important class of compounds. thieme-connect.comresearchgate.net This method allows for the introduction of a wide variety of substituents at the C5-position of the oxazole ring, contributing to the generation of molecular diversity. beilstein-journals.orgsemanticscholar.org

One-pot Oxazole Synthesis/Suzuki-Miyaura Coupling Sequence

The process typically begins with the formation of a 5-(triazinyloxy)oxazole intermediate. beilstein-journals.orgsemanticscholar.org This is achieved through a dehydrative condensation of a carboxylic acid and an amino acid, facilitated by a reagent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). beilstein-journals.orgsemanticscholar.org The resulting 5-(triazinyloxy)oxazole can then undergo a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to introduce the third substituent at the 5-position of the oxazole ring. beilstein-journals.orgsemanticscholar.org This one-pot methodology has proven to be effective for the synthesis of a diverse range of 2,4,5-trisubstituted oxazoles in good yields. beilstein-journals.orgsemanticscholar.orgnih.gov

A key advantage of this one-pot approach is the commercial availability of a wide variety of carboxylic acids, amino acids, and boronic acids, which correspond to the substituents at the 2-, 4-, and 5-positions of the oxazole core, respectively. beilstein-journals.orgsemanticscholar.org This allows for the rapid generation of a library of structurally diverse oxazole derivatives for applications in drug discovery and materials science. beilstein-journals.orgsemanticscholar.org

Utilization of Carboxylic Acids, Amino Acids, and Boronic Acids

The one-pot oxazole synthesis/Suzuki-Miyaura coupling sequence relies on the strategic combination of three key building blocks: carboxylic acids, amino acids, and boronic acids. beilstein-journals.orgsemanticscholar.org The choice of these starting materials directly dictates the final substitution pattern of the 2,4,5-trisubstituted oxazole product. beilstein-journals.org

Carboxylic Acids: These reagents provide the substituent at the C2-position of the oxazole ring. A wide array of aromatic and aliphatic carboxylic acids can be employed in this reaction. beilstein-journals.org

Amino Acids: The amino acid component determines the substituent at the C4-position of the oxazole. Both natural and unnatural amino acids can be utilized, introducing further structural diversity. beilstein-journals.orgsemanticscholar.org

Boronic Acids: The boronic acid is the coupling partner in the Suzuki-Miyaura reaction and introduces the substituent at the C5-position. A vast number of aryl, heteroaryl, and alkyl boronic acids are commercially available or readily synthesized. beilstein-journals.org

The reaction conditions for the one-pot synthesis have been optimized to accommodate these diverse starting materials. beilstein-journals.org The initial oxazole formation is typically carried out using a dehydrative condensing agent like DMT-MM. beilstein-journals.orgsemanticscholar.org The subsequent Suzuki-Miyaura coupling is often catalyzed by a nickel complex, which has been shown to be effective for the cross-coupling of the 5-(triazinyloxy)oxazole intermediate with various boronic acids. beilstein-journals.orgsemanticscholar.org Research has shown that the steric hindrance of the substituent at the 4-position of the oxazole can influence the yield of the Suzuki-Miyaura coupling step. beilstein-journals.orgsemanticscholar.org

| Reactant 1 (Carboxylic Acid) | Reactant 2 (Amino Acid) | Reactant 3 (Boronic Acid) | Product (2,4,5-Trisubstituted Oxazole) | Yield (%) |

| Benzoic acid | Alanine | Phenylboronic acid | 2-Phenyl-4-methyl-5-phenyloxazole | Good |

| Acetic acid | Valine | 4-Methoxyphenylboronic acid | 2-Methyl-4-isopropyl-5-(4-methoxyphenyl)oxazole | Good |

| 4-Chlorobenzoic acid | Leucine | Naphthalene-2-boronic acid | 2-(4-Chlorophenyl)-4-isobutyl-5-(naphthalen-2-yl)oxazole | Good |

This table presents a generalized representation of the one-pot synthesis. Actual yields can vary based on specific reaction conditions and the steric and electronic properties of the substituents.

Synthesis of Key Intermediates and Precursors

The efficient synthesis of functionalized oxazoles often relies on the preparation of key intermediates and precursors that can be readily transformed into the desired target molecules.

Preparation of this compound hydrazide and its Synthetic Utility

This compound hydrazide is a valuable intermediate in the synthesis of various heterocyclic compounds. chemimpex.com This compound serves as a versatile building block for the construction of more complex molecular architectures, particularly in the development of novel pharmaceutical agents. chemimpex.com Its utility stems from the reactive hydrazide functional group, which can participate in a variety of cyclization and condensation reactions. rjptonline.org

The preparation of this compound hydrazide allows for the subsequent synthesis of derivatives with potential biological activity, including anti-inflammatory and antimicrobial properties. chemimpex.com While specific synthetic routes to this compound hydrazide are not extensively detailed in the provided context, the general importance of hydrazide derivatives in organic synthesis is well-established. rjptonline.org They are crucial precursors for compounds like 1,3,4-thiadiazoles and triazole derivatives.

Synthesis of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid from urea and ethyl 2-chloroacetoacetate

A key intermediate, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, can be synthesized from readily available starting materials. researchgate.net The synthesis begins with the condensation of urea and ethyl 2-chloroacetoacetate, which yields ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate. researchgate.netcaltech.edu Subsequent basic hydrolysis of the ester group affords the target carboxylic acid. researchgate.net

This synthetic route provides access to a functionalized oxazole core that can be further elaborated. The amino group at the C2-position and the carboxylic acid at the C5-position offer two distinct points for modification, allowing for the introduction of a wide range of substituents and the construction of diverse molecular libraries. researchgate.net

| Starting Material 1 | Starting Material 2 | Intermediate | Final Product |

| Urea | Ethyl 2-chloroacetoacetate | Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid |

Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives as intermediates

Derivatives of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid serve as important intermediates in organic synthesis. google.comgoogle.com A method for their preparation involves the cyclization of an N-benzoyl-aminoalkene compound using a palladium catalyst. google.comgoogle.com This initial step produces a 2-phenyl-5-ethenyl-oxazoline compound. google.com Subsequent oxidation of the ethenyl group, using an oxidizing agent in a mixed solvent system of acetonitrile (B52724), carbon tetrachloride, and water, yields the desired 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivative. google.com

Another synthetic approach involves the reaction of dimethylacrylic acid with bromine in methanol in the presence of silver nitrate, followed by treatment with ammonia. The resulting intermediate is then benzoylated and cyclized using phosphorus oxychloride to yield methyl 2-phenyl-5,5-dimethyl-4,5-dihydro-oxazole-4-carboxylate. Saponification of this ester provides the corresponding carboxylic acid. jst.go.jp These dihydro-oxazole intermediates can be further manipulated, for example, through oxidation to the fully aromatic oxazole ring system. rsc.org

Mechanistic Investigations and Reactivity Profiling of Oxazole 5 Carboxylic Acid

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, exhibits a nuanced reactivity profile influenced by the interplay of these heteroatoms and the substituents attached to the ring. In oxazole-5-carboxylic acid, the carboxylic acid group at the 5-position further modulates the electronic properties of the ring, impacting its susceptibility to both electrophilic and nucleophilic attack.

Electron Density Delocalization and Nucleophilic Attack at the Amide Carbonyl

The electron density within the oxazole ring is delocalized, a characteristic feature of aromatic systems. This delocalization affects the reactivity of the ring and any appended functional groups. In derivatives of this compound, such as amides, the electron density from an aryl amine can be delocalized into the oxazole ring. This electronic communication makes the amide carbonyl group more susceptible to nucleophilic attack. caltech.edu Such nucleophilic-induced fragmentation of the oxazole carboxamide bond has been observed, particularly under conditions employing highly nucleophilic reagents. caltech.edu

The planarity of the oxazole ring, with bond lengths indicating partial double-bond character due to resonance, facilitates conjugation with the carboxylic acid group, which often adopts a coplanar orientation. This extended π-system is crucial in understanding the electronic behavior and reactivity of the molecule.

Electrophilic Substitution at the Oxazole 4-position

Electrophilic substitution on the oxazole ring is generally challenging unless the ring is activated by electron-donating substituents. pharmaguideline.comsmolecule.com The positions on the oxazole ring exhibit differential reactivity towards electrophiles, with the order of reactivity being C4 > C5 > C2. pharmaguideline.com When electron-releasing groups are present, they enhance the electron density of the ring, making it more amenable to attack by electrophiles. pharmaguideline.comnoteskarts.com

Specific studies on the direct halogenation and nitration of this compound are not extensively detailed in the provided results. However, it is established that electrophilic substitution reactions like halogenation and nitration on unsubstituted oxazole rings are difficult to achieve. smolecule.comgla.ac.uk The presence of an electron-withdrawing carboxylic acid group at the C5 position would further deactivate the ring towards such substitutions. Conversely, the introduction of halogens or nitro groups at the C4-position can be utilized to study the electronic effects on the acidity of the carboxylate. For instance, the bromination of certain oxazole derivatives has been studied, revealing that electron-rich oxazoles react faster. smolecule.com A specific transformation using lithium hexamethyldisilazide (LiHMDS) and N-bromosuccinimide (NBS) on ethyl oxazole-5-carboxylate resulted in the formation of a 4-bromo ester without affecting the C2 position. chemrxiv.org

The acidity of this compound is significantly influenced by the electronic nature of substituents on the oxazole ring. This relationship can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). quora.comviu.ca

Electron-withdrawing groups on the oxazole ring increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects. pharmaguideline.comlibretexts.org Conversely, electron-donating groups decrease acidity by destabilizing the conjugate base. quora.compharmaguideline.com For example, an ethoxy group, being electron-donating, stabilizes the aromatic system through resonance. The Hammett correlation analysis for the bromination of oxazole derivatives shows a negative rho (ρ) value, indicating that electron-donating substituents accelerate the reaction by stabilizing the cationic intermediate formed during electrophilic attack. smolecule.com

The following table summarizes the expected effect of different substituent types on the acidity of this compound:

| Substituent Type | Effect on Electron Density | Effect on Carboxylate Anion Stability | Effect on Acidity |

| Electron-Donating Group (EDG) | Increases | Destabilizes | Decreases |

| Electron-Withdrawing Group (EWG) | Decreases | Stabilizes | Increases |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the oxazole ring is a key functional handle, allowing for a variety of chemical transformations. cymitquimica.comcymitquimica.com

Esterification Reactions

Esterification is a characteristic reaction of the carboxylic acid group in this compound. smolecule.comcymitquimica.com This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. youtube.com The process is a type of condensation reaction. youtube.com The formation of esters from carboxylic acids can also be achieved using other reagents and conditions. For example, the synthesis of 4,5-disubstituted oxazoles can proceed from carboxylic acids by in situ activation to an acylpyridinium salt followed by reaction with isocyanoacetates. acs.org

The table below outlines a general esterification reaction:

| Reactants | Catalyst | Products |

| This compound + Alcohol | Acid (e.g., H₂SO₄) | Oxazole-5-carboxylate ester + Water |

Decarboxylation Pathways

The removal of the carboxyl group from this compound can be achieved through several distinct pathways, including metal-catalyzed cross-coupling reactions and thermal decomposition. acs.org A significant pathway is the decarboxylative cross-coupling reaction, which allows for the formation of C-C bonds. acs.org This transformation typically employs a bimetallic catalytic system. acs.org For instance, the reaction of oxazole-5-carboxylic acids with aryl halides can be successfully carried out using a palladium catalyst in conjunction with a stoichiometric amount of silver carbonate, yielding arylated oxazoles in high yields. acs.orgresearchgate.net This method provides a powerful alternative to using conventional organometallic reagents for biaryl synthesis. acs.org

Another pathway is thermal decarboxylation. Studies on substituted oxazole-5-carboxylic acids have shown that decomposition via the loss of carbon dioxide (CO₂) occurs at elevated temperatures, typically above 200-250°C. The process is also utilized in industrial synthesis; for example, the production of 4-methyl-5-ethoxyoxazole involves a decarboxylation step that is induced by heating after acidification. patsnap.com This suggests that the decarboxylation can also be facilitated under acidic conditions. patsnap.com

| Pathway | Conditions | Outcome | Source(s) |

| Metal-Catalyzed Cross-Coupling | Palladium catalyst, Silver (I) carbonate, Aryl halide | (Hetero)arylated oxazoles | acs.orgresearchgate.net |

| Thermal Decarboxylation | Heat (>200°C) | Oxazole (loss of CO₂) | |

| Acid-Catalyzed Decarboxylation | Acid analysis followed by heating | Decarboxylated oxazole | patsnap.com |

Hydrolysis Reactions of Ester Derivatives

The hydrolysis of ester derivatives of this compound is a fundamental reaction, typically achieved under alkaline conditions in a process known as saponification. sci-hub.semasterorganicchemistry.com This reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group and forming the carboxylic acid. masterorganicchemistry.com In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. masterorganicchemistry.com Subsequent acidification during the workup step is required to obtain the neutral carboxylic acid. masterorganicchemistry.com

For sensitive or complex molecules, mild hydrolysis conditions are crucial to avoid unwanted side reactions. arkat-usa.org The use of lithium hydroxide (LiOH) is common for the saponification of oxazole ester derivatives. nih.govclockss.org Laboratory-scale hydrolysis is often performed using lithium hydroxide in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water. masterorganicchemistry.com This approach has been successfully used to hydrolyze methyl esters of oxazole-containing compounds to their corresponding carboxylic acids. clockss.org

The choice of lithium hydroxide and a less polar, water-miscible solvent like THF can offer greater selectivity and efficiency. arkat-usa.orgacs.org In less polar solvent systems, the hydroxide anions are poorly solvated, making them more "naked" and, therefore, more nucleophilic and reactive. arkat-usa.org This increased reactivity allows the hydrolysis to proceed under milder conditions, such as at room temperature and with shorter reaction times, which is advantageous for substrates that are sensitive to heat or extreme pH. sci-hub.seresearchgate.net Studies on related heterocyclic systems have demonstrated that LiOH in THF can provide optimal selectivity for the desired carboxylic acid product. acs.org

| Reagent | Solvent System | Key Feature | Source(s) |

| Lithium Hydroxide (LiOH) | THF / Water | Common lab method for saponification | masterorganicchemistry.com |

| Lithium Hydroxide (LiOH) | THF | Provides optimal selectivity for acid formation | acs.org |

| Sodium Hydroxide (NaOH) | Dichloromethane / Methanol (B129727) | "Naked" hydroxide enhances reactivity | sci-hub.searkat-usa.org |

Tautomerism Studies of 2-Hydroxy-1,3-oxazole-5-carboxylic acid

2-Hydroxy-1,3-oxazole-5-carboxylic acid exists in a tautomeric equilibrium between two forms: the hydroxy (enol) form and the oxo (keto) form. The keto tautomer, named 2-oxo-3H-1,3-oxazole-5-carboxylic acid, is generally considered the dominant form, particularly in the solid state. This stability is attributed to intramolecular hydrogen bonding. Theoretical calculations have predicted the enol form to be less stable.

To definitively characterize and understand the equilibrium between the hydroxy and oxo tautomers, specific experimental techniques are employed. These methods provide structural information in both the solid state and in solution, revealing the dominant form and the dynamics of their interconversion.

Single-crystal X-ray diffraction is the definitive method for assigning the precise structure in the solid state. This technique allows for the exact localization of atoms, including hydrogen atoms, which is critical for distinguishing between the hydroxy and oxo tautomers. For 2-hydroxy-1,3-oxazole-5-carboxylic acid, crystallographic analysis would confirm the dominant keto form by showing the proton attached to the ring nitrogen (N-H) rather than the exocyclic oxygen (O-H).

Crystallographic studies of related heterocyclic carboxylic acids, such as 5-methyl-1,2-oxazole-3-carboxylic acid, reveal key structural details like near-planar geometry and the formation of hydrogen-bonded dimers in the crystal lattice. nih.gov Such analyses provide unambiguous evidence of the tautomeric form present in the solid state and the intermolecular forces that stabilize it. nih.gov

| Technique | Information Obtained | Relevance to Tautomerism | Source(s) |

| X-ray Crystallography | Precise 3D atomic coordinates | Definitive assignment of the tautomeric form (hydroxy vs. oxo) in the solid state by locating the hydrogen atom. | |

| X-ray Crystallography | Bond lengths, planarity, intermolecular H-bonding | Confirms the dominant tautomer and reveals stabilizing interactions. | nih.gov |

To study the tautomeric equilibrium in solution, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool. Specifically, variable-temperature ¹H NMR studies in a solvent like deuterium (B1214612) oxide (D₂O) can reveal the dynamic nature of the equilibrium. In D₂O, acidic protons, such as those on the carboxylic acid group and the tautomeric OH or NH groups, exchange with deuterium and their signals typically disappear from the ¹H spectrum. researchgate.net

By varying the temperature, the equilibrium between the tautomers can be shifted. This shift would cause a change in the chemical shifts of the non-exchangeable protons on the oxazole ring. Observing these changes in the ¹H NMR spectrum as a function of temperature provides strong evidence for a dynamic equilibrium between the hydroxy and oxo forms in solution. Furthermore, the broadening or sharpening of NMR signals with temperature can provide information about the rate of interconversion between the two tautomers.

Computational Modeling for Relative Tautomer Stability Prediction

The inherent chemical characteristics of this compound and its derivatives can be significantly influenced by the presence of different tautomeric forms. Computational chemistry offers powerful tools to predict the relative stabilities of these tautomers, providing insights into their likely existence and reactivity.

Density Functional Theory (DFT) Calculations (e.g., B3LYP/6-31G*)

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and energetics of molecules. The B3LYP functional, combined with the 6-31G* basis set, is a widely used level of theory that provides a good balance between computational cost and accuracy for many organic systems.

Theoretical studies employing DFT calculations can be used to predict the relative stability of different tautomers by comparing their Gibbs free energies. For instance, in the case of hydroxy-substituted oxazoles, there can be an equilibrium between the hydroxy and the oxo (or keto) forms. DFT calculations can help determine which tautomer is energetically more favorable. Contradictions in experimental reports regarding the dominant tautomeric form of a compound can often be resolved through such computational modeling. For example, DFT calculations at the B3LYP/6-31G* level can be used to compare the energies of the 2-hydroxy and 2-oxo tautomers of an oxazole derivative to predict their relative stability.

The conformational landscape of oxazole derivatives can also be explored using DFT. By performing calculations for internal rotation around single bonds, the potential energy surface can be mapped to identify stable conformers. nih.gov For example, geometry optimization and frequency calculations at the B3LYP/6-311++G(d,p) level of theory have been used to identify the most stable conformers of benzoxazole (B165842) derivatives. nih.gov These calculations can reveal the planarity of the molecule and the relative orientations of substituents. nih.govresearchgate.net

Oxidation Reactions

Oxidation reactions are a key transformation in the synthesis of oxazoles, often starting from their partially saturated precursors, oxazolines.

Conversion of Oxazolines to Oxazoles

The oxidative aromatization of oxazolines is a common and effective method for the synthesis of the corresponding oxazole ring system. rsc.org This transformation is particularly valuable as oxazolines can be readily prepared from various starting materials, including β-hydroxy amides. nih.govcam.ac.uk Several reagents and conditions have been developed to achieve this conversion, with the choice often depending on the specific substituents on the oxazoline (B21484) ring. rsc.org

Role of Manganese Dioxide (MnO2) as a Reagent

Manganese dioxide (MnO₂) has proven to be a useful and effective reagent for the oxidation of oxazolines to oxazoles. rsc.orgsemanticscholar.org It is often used as a heterogeneous reagent, which can simplify the purification process as it can be removed by filtration. rsc.org Activated MnO₂ is typically employed to ensure good reactivity. semanticscholar.org The reaction is often carried out by heating the oxazoline with MnO₂ in a suitable solvent. semanticscholar.org This method has been successfully applied to the synthesis of various 2-aryl-substituted oxazoles. rsc.org While other oxidizing agents exist, MnO₂ offers a practical option for this transformation. rsc.orgsemanticscholar.org

Mechanistic Insights into Dehydrogenation and Aromatic Stabilization

The conversion of an oxazoline to an oxazole is a dehydrogenation reaction, which results in the formation of a more stable aromatic system. The oxazole ring is aromatic in nature, possessing a planar, unsaturated structure that confers considerable stability. numberanalytics.com The driving force for the oxidation is the gain in aromatic stabilization energy.

The mechanism of oxidation can vary depending on the reagent used. In the case of reactions involving radical initiators, a proposed mechanism involves the formation of an intermediate α-oxa radical. acs.org This radical can then undergo further steps to yield the final oxazole product. The stability of the oxazole ring, due to its aromatic character, is a key thermodynamic factor that favors the dehydrogenation process. numberanalytics.com

Acidic Hydrolysis of 5-Amino Oxazole Derivatives

The reactivity of the oxazole ring can be significantly influenced by its substituents. In the case of 5-aminooxazole derivatives, the presence of the amino group can affect the stability of the ring, particularly under acidic conditions.

Reports indicate that the acidic hydrolysis of certain 5-aminooxazole derivatives can lead to cleavage of the oxazole ring. scribd.com For example, the hydrolysis of some 5-substituted 2-aminobenzoxazoles can result in the formation of the corresponding benzoxazolones. scribd.com The specific conditions and the nature of the substituents on the oxazole ring play a crucial role in determining the outcome of the reaction. It has been noted that 5-hydroxyoxazole-4-carboxylic acid derivatives can be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov In some instances, the hydrolysis of 5-aminooxazole derivatives can be a complex process, potentially involving intermediates such as nitrile ylides. oup.com

Computational Chemistry and Theoretical Studies of Oxazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

A crucial first step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. This optimized geometry provides the most stable arrangement of atoms and serves as the basis for subsequent calculations.

Both Hartree-Fock (HF) and Density Functional Theory (DFT) are widely used methods for geometry optimization and electronic structure analysis. researchgate.netntnu.no HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. ntnu.no While foundational, it does not fully account for electron correlation, which can affect the accuracy of the results.

Density Functional Theory (DFT) has become a more popular and often more accurate alternative. ntnu.no DFT methods, such as the widely used B3LYP functional, incorporate electron correlation effects through an exchange-correlation functional, providing a better description of the electronic system. ntnu.nomdpi.com These methods are employed to calculate properties like HOMO-LUMO energy gaps, which are crucial for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com For instance, studies on related oxazole (B20620) derivatives have utilized DFT to investigate their structure and reactivity. juniperpublishers.comacs.org

The accuracy of HF and DFT calculations is also highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly employed. The 6-31G(d,p) basis set is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bond shapes and charge distributions. researchgate.netresearchgate.net

For higher accuracy, larger basis sets like 6-311++G(d,p) are often used. researchgate.netmdpi.com This basis set is a triple-split valence set that includes diffuse functions on both heavy atoms and hydrogens (++) in addition to polarization functions. Diffuse functions are particularly important for describing systems with anions or weak, long-range interactions. The selection of the basis set represents a trade-off between computational cost and desired accuracy. chemrxiv.org

| Methodology | Basis Set | Application Example (Related Compounds) | Reference |

|---|---|---|---|

| Hartree-Fock (HF) | 6-31G(d,p) | Geometry optimization and electronic properties of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). | researchgate.net |

| DFT (B3LYP) | 6-31G(d,p) | Quantum chemical calculations for corrosion inhibition studies of oxazole derivatives. | researchgate.net |

| DFT (B3LYP) | 6-311++G(d,p) | Calculation of polar properties and hyperpolarizability for various organic molecules. | researchgate.netresearchgate.net |

| DFT (CAM-B3LYP) | 6-31(d,p) | Calculation of charge distribution in 2-phenyl-oxazole derivatives. | juniperpublishers.com |

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to predict NMR chemical shifts. nih.gov

Theoretical calculations of ¹³C NMR chemical shifts have been used to scrutinize the proposed structures of natural products containing oxazole moieties. In one study, calculated chemical shifts for a proposed 5-hydroxyoxazole-4-carboxylic acid residue within a natural product were compared against experimental data. nih.gov Significant discrepancies between the calculated and experimental values led researchers to question the originally proposed structure. This highlights the utility of computational prediction in verifying or challenging structural assignments. nih.gov The process involves optimizing the geometry of the molecule and then performing the GIAO calculation, often referencing the results against a standard like tetramethylsilane (B1202638) (TMS). caspre.ca

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (Δδ) |

|---|---|---|---|

| C2 | 153.8 | 150.2 | 3.6 |

| C4 | 121.7 | 119.2 | 2.5 |

| C5 | 155.8 | 154.6 | 1.2 |

| C6 (Carboxylate) | 161.4 | 160.7 | 0.7 |

The nonlinear optical (NLO) properties of a molecule are determined by its response to an applied electric field. These properties are of significant interest for applications in optoelectronics. The molecular dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) can be calculated using DFT methods. researchgate.netacs.org

The first-order hyperpolarizability (β) is particularly important as it governs the NLO behavior of a material. researchgate.net Computational studies on related oxazole derivatives, such as oxaprozin (B1677843), have been performed to determine these properties. researchgate.net For such calculations, DFT methods like B3LYP combined with a large basis set such as 6-311++G(d,p) are often employed to achieve reliable results. researchgate.netresearchgate.net The calculated values are often compared to a reference compound, like urea (B33335), which is a standard for NLO measurements. researchgate.net Experimental validation for related π-conjugated oxazole dyes has also been pursued using techniques like hyper-Rayleigh scattering (HRS). curie.fr

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.09 D |

| Linear Polarizability (α) | 31.96 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 1.117 x 10⁻³⁰ esu |

Geometry Optimization and Electronic Structure Analysis

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single molecules in the gas phase, molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

For oxazole-containing compounds, MD simulations have been used to investigate their interaction with biological targets. For example, simulations have been performed to assess the stability of oxazole derivatives when bound to a protein receptor, providing insights into their potential as therapeutic agents. researchgate.netrjeid.com In a typical MD study, the ligand-protein complex is placed in a simulated environment (e.g., a water box), and its trajectory is calculated over nanoseconds. researchgate.netbohrium.com This allows for the analysis of binding stability, hydrogen bond networks, and the free energy of binding. While specific MD studies on oxazole-5-carboxylic acid were not found, this methodology is directly applicable to understand its dynamic behavior and interactions in various chemical and biological environments.

Conformational Analysis and Stability

The conformational landscape and stability of this compound and its derivatives are critical determinants of their chemical behavior and potential applications. Theoretical studies, often employing quantum chemical calculations, provide valuable insights into the preferred spatial arrangements of these molecules.

The planarity of the oxazole ring is a key feature, supporting extended electronic π delocalization. semanticscholar.org For derivatives like 2-(methoxycarbonylmethylthio)benzo[d]oxazole, the most stable conformation is characterized by a planar form where the methyl thioacetate (B1230152) group is oriented toward the C=N bond in the benzoxazole (B165842) ring. semanticscholar.org This synperiplanar conformation is stabilized by an anomeric effect, specifically a lpσ(S1)→ σ*(C7=N1) hyperconjugative interaction. semanticscholar.org

However, the stability of oxazole derivatives can be significantly influenced by their substituents. For instance, research has shown that 5-hydroxyoxazole-4-carboxylic acid derivatives are unstable, tending towards hydrolytic ring-opening and decarboxylation. nih.govnih.gov This instability suggests that certain combinations of functional groups on the oxazole ring can lead to decomposition pathways. nih.gov In one case, the deprotection of a precursor to form a 5-hydroxyoxazole-4-carboxy intermediate is believed to lead to equilibration to a keto form, which then undergoes β-decarboxylation. nih.gov

Computational methods are also employed to predict the stability of different conformers. For 2-(methoxycarbonylmethylthio)benzo[d]oxazole, the anti-anti conformer was calculated to be 2.48 kcal/mol higher in energy than the most stable form, indicating a clear energetic preference for a specific conformation. semanticscholar.org These computational findings are often in excellent agreement with experimental crystal structures, validating the theoretical models. semanticscholar.org

Intermolecular Interactions (e.g., Van der Waals forces, hydrogen bonds, π-π interactions)

The intermolecular forces at play in this compound and related compounds govern their crystal packing, physical properties, and interactions with other molecules. These forces include van der Waals interactions, hydrogen bonds, and π-π stacking.

Hydrogen Bonding: Hydrogen bonds are a predominant and crucial interaction in many oxazole-containing crystal structures. nih.gov In a molecular salt of 2-aminobenzoxazolium and fumaric acid, classical N-H···O and O-H···O hydrogen bonds, along with weaker C-H···O interactions, connect the constituent ions into corrugated layers. iucr.org The geometry of these bonds is specific, with donor-hydrogen···acceptor angles typically above 150°. nih.gov For instance, the interaction between a carbonyl oxygen and a hydrogen donor often shows a preferred angle of around 120°, corresponding to the direction of the oxygen's lone pair electrons. nih.gov

Theoretical studies, such as those employing the PIXEL method, can quantify the interaction energies between molecular pairs, providing a hierarchy of the different intermolecular forces. mdpi.com For a series of 4,5-phenyl-oxazoles, the analysis revealed the importance of various weak intermolecular interactions in defining the crystal architecture. mdpi.com

Other Interactions: In specific derivatives, other types of interactions can also be significant. For example, in a bromine-substituted oxazole, Br···Br interactions consistent with halogen bonding have been observed, playing a key role in the crystal packing. mdpi.com Additionally, intramolecular interactions, such as 1,4-S···O chalcogen bonding, have been identified in certain thio-substituted oxazoles, influencing their conformational preference. semanticscholar.org

The following table summarizes the types of intermolecular interactions observed in various oxazole derivatives:

| Interaction Type | Description | Example Compound(s) |

| Hydrogen Bonding | Strong, directional interactions involving a hydrogen atom and an electronegative atom like oxygen or nitrogen. | 2-aminobenzoxazolium fumarate, 4,5-phenyl-oxazoles |

| Van der Waals Forces | Weak, non-directional attractive forces between molecules. | Oxazolo[5,4-b]pyridine derivatives, 2-(methoxycarbonylmethylthio)benzo[d]oxazole |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 2-aminobenzoxazolium fumarate |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | Bromine-substituted 4,5-phenyl-oxazoles |

| Chalcogen Bonding | Noncovalent interaction involving a chalcogen atom (e.g., sulfur) as an electrophile. | 2-(methoxycarbonylmethylthio)benzo[d]oxazole |

Solvent Effects on Reactivity and Conformation

The solvent environment can profoundly influence the reactivity and conformational preferences of molecules like this compound. frontiersin.org The polarity of the solvent, in particular, can alter reaction rates and shift conformational equilibria. upertis.ac.id

For instance, the hydrolysis rates of this compound derivatives have been observed to vary significantly with solvent polarity. This is a common phenomenon where polar solvents can stabilize charged transition states, thereby accelerating reactions.

Computational studies have highlighted that tautomeric equilibria in isoxazole (B147169) systems, which are structurally related to oxazoles, are significantly affected by the solvent. Aqueous solutions can favor different tautomeric forms compared to the gas phase. For hydroxyisoxazole systems, the CH tautomer is predicted to be the dominant form in water. This suggests that for this compound, the solvent could play a crucial role in determining the predominant tautomeric form, which in turn would affect its reactivity.

The conformation of a molecule can also be dictated by the solvent. frontiersin.org The first solvation sphere, the layer of solvent molecules immediately surrounding the solute, is particularly important in controlling the solute's conformation and, consequently, its reactivity and selectivity in chemical reactions. frontiersin.org Theoretical models that explicitly include solvent molecules are often necessary to accurately describe these systems, especially when solvent-solute and solvent-solvent interactions are of similar strength. frontiersin.org

In the context of adsorption studies, the presence of a solvent like water has been shown to be important. Re-optimizing the structures of oxazole and isoxazole on boron nitride nanotubes (BNNTs) in an aqueous phase elucidated the role of the solvent in enhancing adsorption properties. researchgate.net The solvation energy indicated a notable increase in the solubility of the BNNTs after the adsorption of the heterocyclic rings. researchgate.net

Adsorption Studies

The ability of oxazole-containing compounds to adsorb onto various surfaces is a key area of theoretical and applied research, with implications for catalysis, sensing, and gas capture technologies.

Theoretical Investigation of Oxazole Adsorption on Metal Surfaces

Theoretical investigations, primarily using density functional theory (DFT), have been instrumental in understanding the adsorption behavior of oxazole and its derivatives on metal surfaces. These studies reveal that oxazole molecules can adhere to metal surfaces through weak chemical interactions, including van der Waals forces, hydrogen bonding, and π-π interactions. koreascience.krresearchgate.net The nitrogen and oxygen atoms within the oxazole ring are key sites for these interactions, with their lone pairs of electrons being attracted to the metal ions on the surface. koreascience.krkfupm.edu.sa

Studies on the adsorption of oxazole on silver (Ag) hydrosols have shown that chemisorption occurs through the nitrogen atom of the oxazole interacting with the metal substrate. acs.org This is supported by both computational modeling and experimental techniques like Raman and surface-enhanced Raman scattering (SERS) spectroscopy. acs.org

The nature of the metal surface also plays a crucial role. For instance, in the context of corrosion inhibition, the adsorption of oxazole derivatives on steel surfaces can form a protective layer that hinders the diffusion of corrosive species. koreascience.kr The strength of this adsorption is influenced by the chemical structure of the oxazole molecule and the specific nature of the metal surface. koreascience.kr

Selective Capture Applications (e.g., CO2 vs. N2)

A significant application of oxazole-based materials is in the selective capture of gases, particularly carbon dioxide (CO2) from nitrogen-rich (N2) environments. europa.eu This is highly relevant for post-combustion carbon capture technologies. nih.gov

Theoretical studies have demonstrated that oxazole exhibits a greater selectivity for CO2 over N2. europa.eu This preference is attributed to the interactions between the gas molecules and the oxazole ring. The oxygen and nitrogen heteroatoms in the oxazole ring provide active sites for the physical adsorption of CO2, where the lone pairs on these atoms interact with the electro-deficient carbon atom of the CO2 molecule. kfupm.edu.saeuropa.eu

The table below presents theoretical data on the interaction energies of oxazole with CO2 and N2, highlighting the preferential binding of CO2.

| Complex | Interaction Energy (kcal/mol) | Key Interacting Atoms |

| oxazole@CO2 (Global Minimum) | 0.0 | RO10-H6 = 2.6956 Å, RC9-N1 = 2.8418 Å |

| oxazole@CO2 (Structure I2) | 1.31 | RO10H8 = 2.7362 Å, RC9-O4 = 2.8340 Å |

| oxazole@N2 | - | RN9Hx (X=6,7,8) distances vary from 2.5885 Å to 2.7529 Å |

Data sourced from a theoretical study on van der Waals complexes. europa.eu

Porous materials incorporating oxazole functionalities, such as Metal-Organic Frameworks (MOFs), are being actively investigated for CO2 capture. europa.euwikipedia.org The inherent properties of the oxazole unit, combined with the tunable structure of MOFs, can lead to materials with high CO2 adsorption capacity and selectivity. europa.euresearchgate.net

Role of Metallic Clusters and Surfaces in Enhancing Adsorption Capacity

The adsorption capacity of oxazole-based materials can be significantly enhanced by the addition of metallic clusters and surfaces. europa.eu Theoretical studies have shown that incorporating metallic clusters such as gold (Au6), copper (Cu6), and zinc oxide (Zn3O3) can strengthen the adsorption of gases like CO2 and N2. europa.eu

Among the studied metallic clusters, Cu6 has been identified as being particularly efficient in enhancing the adsorption capacity of oxazole. europa.eu Similarly, metallic surfaces like copper (Cu) and zinc oxide (ZnO) have been shown to offer significant advantages for adsorption while being economically viable. europa.eu

The mechanism behind this enhancement involves the metallic clusters acting as multifunctional components that can improve light absorption, charge separation, and catalytic activity in photocatalytic systems. rsc.org In the context of gas adsorption, these clusters and surfaces provide additional active sites and can modify the electronic properties of the oxazole molecule, leading to stronger interactions with adsorbates. europa.eucost-cosy.eu

The following table summarizes the effect of different metallic species on the adsorption properties of oxazole:

| Metallic Species | Effect on Adsorption | Potential Application |

| Au6, Cu6, Zn3O3 clusters | Enhances adsorption capacity of oxazole for CO2 and N2. europa.eu | Gas capture and separation |

| Cu6 cluster | Particularly high efficiency in enhancing adsorption capacity. europa.eu | High-efficiency gas capture |

| Au, Cu, ZnO surfaces | Significantly enhances adsorption capacity and are economically feasible. europa.eu | Cost-effective gas adsorption materials |

| Silver (Ag) nanoparticles | Facilitates chemisorption of oxazole via the nitrogen atom. acs.org | Sensing, SERS applications |

This research highlights the potential of creating hybrid materials, combining oxazole-based ligands with metallic components, to design highly effective systems for applications such as selective gas capture and catalysis. europa.eursc.org

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of oxazole-5-carboxylic acid by mapping the magnetic fields around atomic nuclei.

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum displays characteristic signals for the protons on the heterocyclic ring and the carboxylic acid group. The protons on the oxazole (B20620) ring typically resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a much lower field, usually between δ 12.0 and 14.0 ppm when measured in a solvent like DMSO-d₆. openstax.org

Tautomerism, a form of isomerism involving the migration of a proton, can also be studied using ¹H NMR. While this compound is the predominant form, it can theoretically exist in equilibrium with a hydroxy-tautomer. rsc.org These dynamic processes can be observed through changes in the NMR spectrum, such as the broadening of peaks or the appearance of new signals corresponding to the different tautomeric forms present in solution. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| H2 (Oxazole Ring) | ~8.0 - 8.5 | Singlet | Position can vary with substitution. |

| H4 (Oxazole Ring) | ~7.5 - 8.0 | Singlet | Position can vary with substitution. |

| -COOH | ~12.0 - 14.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. openstax.org |

Carbon-13 NMR (¹³C NMR) is essential for elucidating the carbon framework of this compound. The spectrum provides distinct signals for each unique carbon atom, confirming the presence of the oxazole ring and the carboxylic acid substituent. nih.gov The carbon atoms of the oxazole ring (C2, C4, and C5) exhibit chemical shifts in the aromatic region, typically between δ 120 and 160 ppm. The carbonyl carbon of the carboxylic acid group resonates at a lower field, generally in the range of δ 165 to 185 ppm. openstax.orgbeilstein-journals.org Comparing experimentally obtained chemical shifts with theoretical values calculated via computational methods can be a crucial step in confirming the correct structure, especially when differentiating between isomers. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Chemical Shift (δ) Range (ppm) | Notes |

| C2 | 150 - 160 | Typically the most downfield ring carbon. |

| C4 | 125 - 140 | |

| C5 | 135 - 150 | Attached to the carboxylic acid group. |

| -COOH | 165 - 185 | Carbonyl carbon, position is characteristic for carboxylic acids. openstax.org |

Variable-Temperature (VT) NMR is an advanced technique used to study dynamic molecular processes, such as conformational changes or tautomeric equilibria. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to "freeze" or accelerate these processes relative to the NMR timescale. rsc.org For this compound, VT-NMR could be employed to investigate the equilibrium between different tautomers. At low temperatures, the exchange between tautomers might slow down sufficiently to allow for the observation of separate signals for each form, providing direct evidence of their existence and allowing for the determination of their relative populations. rsc.org Conversely, at higher temperatures, peak coalescence might be observed as the rate of exchange increases, which can be analyzed to determine the kinetic parameters of the dynamic process. ox.ac.uk

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, making it an excellent method for identifying the functional groups present in this compound.

The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid group. A very broad and prominent band is observed in the region of 3300-2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretching vibration appears as a strong, sharp peak typically between 1760 and 1690 cm⁻¹. orgchemboulder.com The oxazole ring itself contributes to the spectrum with a C=N stretching vibration, often seen around 1650 cm⁻¹, as well as C-O stretching, which appears in the 1320-1210 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 | Strong, Sharp |

| Oxazole Ring C=N | Stretch | ~1650 | Medium |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid O-H | Bend | 1440 - 1395 & 950-910 | Medium, Broad |

Oxazole rings, particularly when substituted with certain groups, can be susceptible to degradation under conditions such as prolonged heating or exposure to acidic or basic environments. nih.govresearchgate.net A common degradation pathway is hydrolysis, which can lead to the opening of the oxazole ring. researchgate.net For this compound, this could potentially result in the formation of an amide or other species, accompanied by decarboxylation (loss of CO₂). nih.gov

IR spectroscopy is a valuable tool for monitoring such degradation. The hydrolysis and subsequent decarboxylation would lead to the disappearance of the characteristic signatures of the carboxylic acid group, namely the broad O-H stretch and the sharp C=O stretch at ~1710 cm⁻¹. libretexts.org If ring-opening results in the formation of an amide, new peaks would appear in the IR spectrum, such as N-H stretching bands (around 3300 cm⁻¹) and an amide C=O stretching band (typically 1680-1630 cm⁻¹). acs.org This allows for the straightforward detection of the compound's degradation by observing the loss of starting material signals and the emergence of new absorption bands corresponding to the degradation products.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular weight of this compound (C₄H₃NO₃) is 113.07 g/mol . thermofisher.comnih.govsigmaaldrich.com In mass spectrometry, this is observed as the molecular ion peak. The ionization process can be energetic enough to cause the molecular ion to break apart into smaller, charged fragments. scienceready.com.au Analyzing the pattern of these fragments provides valuable clues about the molecule's structure. scienceready.com.au

A common fragmentation pathway for carboxylic acids is the loss of a carboxyl group as carbon dioxide (CO₂), a process known as decarboxylation. researchgate.net For instance, in the analysis of related azole carboxylic acids, decarboxylation is an expected fragmentation, forming a deprotonated azole anion. researchgate.net However, for isthis compound, a structural isomer, the signal for the decarboxylated fragment ion can be weak. researchgate.net In derivatives such as 3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid, collision-induced dissociation shows a characteristic loss of CO₂ (a mass difference of 44 Da). This fundamental fragmentation behavior is a key diagnostic tool in identifying the carboxylic acid moiety within the oxazole framework.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula, distinguishing it from other compounds with the same nominal mass. HRMS is a standard technique for confirming the identity of newly synthesized oxazole derivatives. growingscience.com